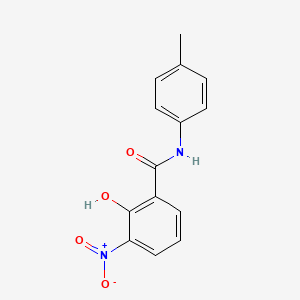

2-Hydroxy-4'-methyl-3-nitrobenzanilide

Beschreibung

2-Hydroxy-4'-methyl-3-nitrobenzanilide is a benzanilide derivative characterized by a hydroxy group at the 2-position, a nitro group at the 3-position on the benzoyl ring, and a methyl substituent at the 4'-position on the aniline ring. The nitro group is electron-withdrawing, which may influence reactivity, solubility, and bioactivity compared to analogs with hydroxy or methoxy substituents .

Eigenschaften

CAS-Nummer |

68507-90-4 |

|---|---|

Molekularformel |

C14H12N2O4 |

Molekulargewicht |

272.26 g/mol |

IUPAC-Name |

2-hydroxy-N-(4-methylphenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C14H12N2O4/c1-9-5-7-10(8-6-9)15-14(18)11-3-2-4-12(13(11)17)16(19)20/h2-8,17H,1H3,(H,15,18) |

InChI-Schlüssel |

LODPHKSGJANPGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Hydroxy-4’-methyl-3-nitrobenzanilid beinhaltet typischerweise die Nitrierung von 2-Hydroxy-4’-methylbenzanilid. Der Nitrierungsprozess kann unter kontrollierten Temperaturbedingungen mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden. Die Reaktion ist exotherm und erfordert eine sorgfältige Überwachung, um Überhitzung und Zersetzung des Produkts zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Hydroxy-4’-methyl-3-nitrobenzanilid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Geräten, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Nitrierungsprozesses zu maximieren.

Arten von Reaktionen:

Oxidation: 2-Hydroxy-4’-methyl-3-nitrobenzanilid kann Oxidationsreaktionen eingehen, die zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Die Nitrogruppe in der Verbindung kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen an Substitutionsreaktionen wie Veresterung oder Veretherung teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide können in Gegenwart einer Base oder eines Säure-Katalysators für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.

Reduktion: Bildung von 2-Hydroxy-4’-methyl-3-aminobenzanilid.

Substitution: Bildung von Estern oder Ethern, abhängig von der eingeführten Substituent.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4’-methyl-3-nitrobenzanilid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften.

Medizin: Aufgrund seiner einzigartigen chemischen Struktur auf sein Potenzial für die Medikamentenentwicklung untersucht.

Industrie: Bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxy-4’-methyl-3-nitrobenzanilid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Hydroxyl- und Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und Wechselwirkung mit biologischen Molekülen. Die Verbindung kann Redoxreaktionen eingehen, die zur Bildung reaktiver Sauerstoffspezies (ROS) führen, die Zellschäden oder Apoptose in Krebszellen induzieren können. Darüber hinaus kann die Verbindung bestimmte Enzyme oder Proteine hemmen, die an zellulären Prozessen beteiligt sind, was zu ihrer biologischen Aktivität beiträgt.

Ähnliche Verbindungen:

- 2-Hydroxy-4-methoxy-4’-nitrobenzanilid

- 2-Hydroxy-4-nitrobenzanilid

- 2-Methoxy-4-methyl-4’-nitrobenzanilid

Vergleich: 2-Hydroxy-4’-methyl-3-nitrobenzanilid ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Nitrogruppen einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Löslichkeits-, Stabilitäts- und Reaktivitätsprofile aufweisen, was es für bestimmte Anwendungen in Forschung und Industrie geeignet macht.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4’-methyl-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Biotransformation Pathways

Evidence from microbial biotransformation studies of hydroxychalcones provides insights into how substituent positioning and functional groups alter reactivity:

- 2-Hydroxy-4′-methylchalcone () : Undergoes reduction of the α,β-unsaturated bond to yield 2-hydroxy-4′-methyldihydrochalcone (35% yield) and an unexpected hydroxylated product (2,4-dihydroxy-4′-methyldihydrochalcone, 12.7–16.4% yield). The hydroxy group at C-2 facilitates microbial reduction and hydroxylation at C-4 .

- 2-Hydroxy-4'-methyl-3-nitrobenzanilide: The nitro group at C-3 may redirect microbial metabolism toward nitro-reduction pathways (e.g., forming amine derivatives) rather than hydroxylation.

Table 1: Biotransformation Outcomes

Pharmacological Activity Comparisons

Evidence from biphenyl derivatives () highlights how substituents modulate anti-inflammatory activity:

- Compound 1 (3-Isopropenyl-2-methoxy-6-methyl-4,5-methylenedioxyphenol): Exhibits potent NO inhibition (IC50 = 1.8 ± 0.2 μg/mL), likely due to electron-donating methoxy and methylenedioxy groups enhancing radical scavenging .

- This compound: The nitro group may either inhibit NO production via direct interaction with inflammatory enzymes or act as a prodrug requiring nitro-reduction for activation.

Table 2: Bioactivity Profiles

Structural and Electronic Comparisons

- Electron-Withdrawing vs. This could also alter binding affinities to biological targets .

- Steric Effects : The methyl group at 4' may hinder microbial or enzymatic access to the nitro group, slowing reduction rates compared to unsubstituted nitrobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.